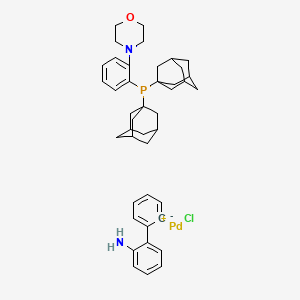![molecular formula C38H32N2O4 B12058149 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a tritylamino group, and a carbamate linkage. Its distinct chemical properties make it valuable in synthetic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is often introduced through a Friedel-Crafts alkylation reaction, where fluorene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Tritylamino Group: The tritylamino group is usually added via a nucleophilic substitution reaction. Trityl chloride reacts with an amine to form the tritylamino derivative.
Carbamate Formation: The final step involves the formation of the carbamate linkage. This is typically achieved by reacting the fluorenylmethyl derivative with an isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo-butanoyl moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tritylamino derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate is used as a protecting group for amines and alcohols due to its stability and ease of removal under specific conditions.
Biology
In biological research, this compound is utilized in the synthesis of peptide and protein analogs. Its ability to form stable carbamate linkages makes it valuable in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug delivery vehicle. Its unique structure allows for the conjugation of therapeutic agents, enhancing their stability and bioavailability.
Industry
In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and coatings, due to its robust chemical properties.
作用機序
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate linkage can undergo hydrolysis, releasing the active fluorenylmethyl and tritylamino moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate stands out due to its specific combination of functional groups. The presence of both the fluorenylmethyl and tritylamino groups provides unique chemical reactivity and stability, making it particularly useful in applications requiring robust and versatile chemical intermediates.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
特性
分子式 |
C38H32N2O4 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H32N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,25,30,35H,24,26H2,(H,39,43)(H,40,42)/t30-/m0/s1 |
InChIキー |
GMMPINLMAPWQQT-PMERELPUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




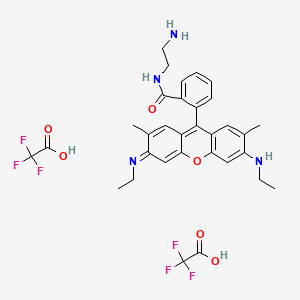
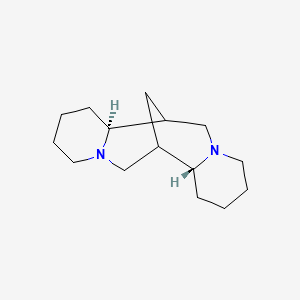

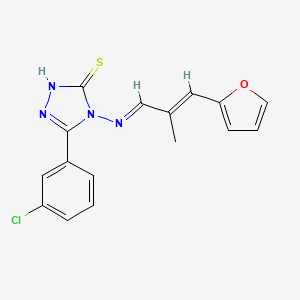

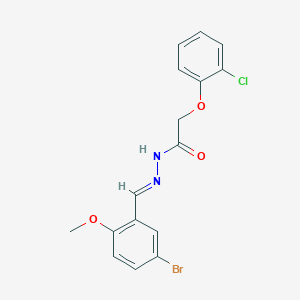
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)

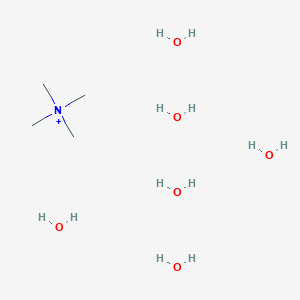
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
